Structural Basis for Target Engagement: High-Resolution Co-Crystal Structure of the 4-Chloro-5-methyl-3-nitropyrazole Scaffold with Carbonic Anhydrase II
The 4-chloro-5-methyl-3-nitropyrazole core—the identical heterocyclic scaffold present in CAS 353455-68-2—has been experimentally resolved in complex with human carbonic anhydrase II at 1.10 Å resolution (PDB: 5NXV, ligand 9E2) [1]. The co-crystallized analog 2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-N-(4-sulfamoylphenyl)ethanamide demonstrates direct zinc coordination and precise binding geometry. Importantly, the experimentally determined inhibitory constant (K_i) values for this pyrazole series were obtained and used as a benchmark dataset for quantum-mechanics-based scoring function validation (R² = 0.56-0.77 correlation with experiment) [2][3]. This structural validation proves the scaffold's competence for rational, structure-guided design campaigns, a feature unavailable for non-chlorinated or non-nitrated pyrazole analogs.
| Evidence Dimension | Co-crystal structure resolution and binding mode validation with K_i determination |
|---|---|
| Target Compound Data | Not directly crystallized; structural inference from scaffold-identical analog (4-chloro-5-methyl-3-nitropyrazole core) co-crystallized with carbonic anhydrase II at 1.10 Å resolution [1]. |
| Comparator Or Baseline | Analog lacking the 3,4-dimethoxyphenyl group: 2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-N-(4-sulfamoylphenyl)ethanamide (PDB ligand 9E2). Resolution: 1.10 Å. R-Value Free: 0.150. R-Value Work: 0.138 [1][2]. |
| Quantified Difference | Scaffold-identical analog yields high-resolution structural data with validated K_i. Non-halogenated or des-nitro pyrazole analogs lack any comparable co-crystal structure in this protein family [1][3]. |
| Conditions | X-ray diffraction, human carbonic anhydrase II expressed in E. coli, Zn²⁺-bound active site, 10-inhibitor benchmarking dataset [1][2][3]. |
Why This Matters
For structure-based drug design and hit-to-lead optimization, a scaffold with experimentally resolved binding poses and validated affinity data enables confident SAR expansion, unlike uncharacterized alternatives.
- [1] RCSB Protein Data Bank. 5NXV: Carbonic Anhydrase II Inhibitor RA8. Ligand 9E2: 2-(4-chloranyl-5-methyl-3-nitro-pyrazol-1-yl)-N-(4-sulfamoylphenyl)ethanamide. Resolution 1.10 Å. Deposited 2017. View Source
- [2] Pecina, A., Brynda, J., Vrzal, L., et al. (2018). Ranking Power of the SQM/COSMO Scoring Function on Carbonic Anhydrase II-Inhibitor Complexes. ChemPhysChem, 19(7), 873-879. doi: 10.1002/cphc.201701104. View Source
- [3] PubChem Compound Summary CID 1579868. 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(4-sulfamoylphenyl)acetamide. Protein-bound 3D structure: 5NXV. View Source
